2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and agriculture. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with difluoromethylating agents. One common method involves the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Agriculture: It is explored as a fungicide and pesticide due to its activity against certain plant pathogens.
Biology: Research includes its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and specificity towards these targets. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine derivatives: Known for their fungicidal activity.
Triazolopyrimidines: Exhibiting diverse biological activities including antiviral and anticancer properties.
Uniqueness
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one stands out due to its difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H12F2N2O |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H12F2N2O/c1-6-2-3-8-13-7(10(11)12)4-9(15)14(8)5-6/h4,6,10H,2-3,5H2,1H3 |
InChI Key |
OYLXNEMPXXKHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C(F)F |
Origin of Product |
United States |
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